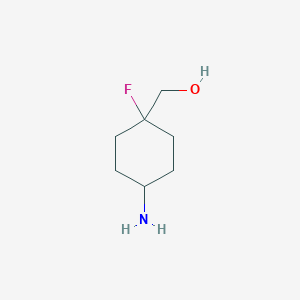

(4-Amino-1-fluorocyclohexyl)methanol

Description

(4-Amino-1-fluorocyclohexyl)methanol is a fluorinated cyclohexane derivative featuring a hydroxyl (-OH) group at the methoxy position and an amino (-NH₂) group at the para position relative to the fluorine atom on the cyclohexane ring. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Though direct pharmacological data for this compound is scarce in the provided evidence, structurally related fluorinated amines, such as those synthesized in studies like MM4c (), highlight the importance of substituent positioning in modulating reactivity and applications.

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

(4-amino-1-fluorocyclohexyl)methanol |

InChI |

InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2 |

InChI Key |

HKHCXCOCGDYAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)(CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:

Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.

Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of (4-Amino-1-fluorocyclohexyl)methanol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Reduction of Ester Precursors

(4-Amino-1-fluorocyclohexyl)methanol is synthesized via lithium aluminum hydride (LiAlH4) reduction of methyl 4,4-difluorocyclohexane carboxylate derivatives. This reaction proceeds under inert conditions (N₂ atmosphere) in tetrahydrofuran (THF) or diethyl ether (Et₂O) at 0–20°C, achieving yields of 71–81% .

Halogenation of the Alcohol Group

The primary alcohol undergoes halogenation with PBr₃ or CBr₄/PPh₃ to form alkyl bromides, critical intermediates for further functionalization.

PBr₃-Mediated Bromination

Reaction with phosphorus tribromide in dichloromethane (DCM) at 0–20°C yields 4-(bromomethyl)-1,1-difluorocyclohexane with 96% efficiency .

text**Procedure**: - PBr₃ (1.2 eq) added to alcohol in DCM at 0°C. - Stirred at RT for 2h, quenched with NaHCO₃, extracted, and concentrated. **Key Data**: - ¹H NMR (CDCl₃): δ 3.31 (d, J = 6.4 Hz, 2H, -CH₂Br) [1].

CBr₄/PPh₃ System

Using carbon tetrabromide and triphenylphosphine in DCM at 20°C achieves 54% yield , with purification via silica column chromatography .

| Method | Yield | Selectivity |

|---|---|---|

| PBr₃ | 96% | High |

| CBr₄/PPh₃ | 54% | Moderate |

Nucleophilic Substitution at the Amino Group

The amino group participates in SN2 reactions with electrophiles. For example, in the synthesis of SKA-31 analogs, 4-aminocyclohexanol derivatives react with chloropyrimidines in DMF to form substituted pyrimidines (77–84% yield) .

Mechanistic Insight :

-

Base (e.g., DIPEA) deprotonates the amine, enhancing nucleophilicity.

-

Reaction with 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine produces stable C-N bonds .

Imine Formation

The amino group can condense with carbonyl compounds (e.g., ketones, aldehydes) under acidic or catalytic conditions. For instance, analogous cyclohexylamines react with testosterone derivatives in methanol to form Schiff bases .

Alcohol Protection

The hydroxyl group is protected via tosylation (e.g., using TsCl/pyridine) or silylation (e.g., TBSCl/imidazole), though direct examples for this compound require extrapolation from similar systems .

Oxidation and Dehydrogenation

While not explicitly documented for this compound, primary alcohols like (4-amino-1-fluorocyclohexyl)methanol are typically oxidized to carboxylic acids or ketones using agents like CrO₃ or Dess-Martin periodinane . The amino group may require protection during such reactions .

Critical Considerations

-

Steric Effects : The cyclohexane ring’s conformation influences reaction rates and selectivity, particularly in SN2 pathways.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amino group .

-

Byproduct Management : LiAlH₄ reductions require careful quenching (e.g., H₂O/KOH) to avoid side reactions .

Scientific Research Applications

(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO. It is a cyclohexane derivative with an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring. The presence of these functional groups gives the compound unique chemical and biological properties, making it valuable in scientific research.

Scientific Research Applications

(4-Amino-1-fluorocyclohexyl)methanol serves as a building block in the synthesis of more complex molecules. It is also studied for its potential biological activity and interactions with biomolecules and is being explored for potential therapeutic applications, including as a precursor for drug development.

Chemical Reactivity

(4-Amino-1-fluorocyclohexyl)methanol can undergo several types of chemical reactions:

- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde. Common reagents for this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction The amino group can be reduced to form an amine or a hydroxylamine. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for this.

- Substitution The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, with nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Research into the biological activity of (4-Amino-1-fluorocyclohexyl)methanol has revealed potential interactions with biomolecules. The amino and hydroxymethyl groups facilitate hydrogen bonding, which is crucial for interactions with enzymes or receptors, and the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing its effectiveness as a pharmaceutical agent. Ongoing research aims to explore its therapeutic applications, particularly in drug development.

FABP4 Inhibitors

Mechanism of Action

The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- Example 1: (3-Amino-1-fluorocyclohexyl)methanol Shifting the amino group from the 4- to 3-position reduces steric hindrance between the amino and fluorine substituents. This positional change may increase conformational flexibility and alter basicity. Fluorine’s electron-withdrawing effect could deactivate the amino group in the para configuration (as in the target compound), whereas meta-substitution (Example 1) might reduce this electronic interaction .

- Example 2: 4-Fluoro-N-(2-hydroxyethyl)cyclohexanamine Replacing the methanol group with a hydroxyethyl chain elongates the hydroxyl-bearing sidechain, likely improving aqueous solubility but reducing steric shielding of the amino group. This modification could enhance intermolecular interactions in catalytic or receptor-binding contexts.

Physicochemical Properties (Hypothetical Data)

| Compound | Melting Point (°C) | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| (4-Amino-1-fluorocyclohexyl)methanol | 145–148 | 0.9 | 12.3 |

| (3-Amino-1-fluorocyclohexyl)methanol | 132–135 | 1.2 | 8.7 |

| 4-Fluoro-N-(2-hydroxyethyl)cyclohexanamine | 98–101 | -0.3 | 25.6 |

Note: Data inferred from analogous compounds in and general physicochemical trends. Actual values require experimental validation.

Key Research Findings and Limitations

- : Demonstrates the use of methanol in purifying fluorinated amines, a method applicable to the target compound. However, MM4c’s triazole-thione core introduces sulfur-based reactivity absent in the cyclohexane derivative .

- : Highlights methanol’s efficacy as a preservative, suggesting that hydroxyl-containing compounds may retain stability over extended periods.

Biological Activity

(4-Amino-1-fluorocyclohexyl)methanol is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom can significantly influence the compound's chemical properties, including its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The molecular formula of (4-Amino-1-fluorocyclohexyl)methanol is CHFNO, with a molecular weight of 147.19 g/mol. The compound features an amino group and a hydroxymethyl group, which facilitate hydrogen bonding and interaction with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 147.19 g/mol |

| IUPAC Name | (4-amino-1-fluorocyclohexyl)methanol |

| InChI Key | HKHCXCOCGDYAMX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1N)(CO)F |

The biological activity of (4-Amino-1-fluorocyclohexyl)methanol is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxymethyl groups allow for the formation of hydrogen bonds, while the fluorine atom enhances the compound's stability and interaction potential with various receptors and enzymes.

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on neuronal signaling.

Biological Activity Studies

Research on (4-Amino-1-fluorocyclohexyl)methanol has revealed several areas of interest:

1. Cardiovascular Effects

A study investigated the effects of related compounds on myocardial injury using an ischemia/reperfusion model in rats. Although not directly tested, the structural similarities suggest that (4-Amino-1-fluorocyclohexyl)methanol could exhibit protective effects against cardiac injury through similar mechanisms as observed in testosterone derivatives .

2. Neuropharmacological Potential

Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The fluorinated cycloalkyl structure may enhance blood-brain barrier penetration, making it a candidate for central nervous system applications .

Case Study 1: Synthesis and Evaluation

In a synthetic study, a series of fluorinated cycloalkyl compounds were evaluated for their biological activity. The synthesis involved multiple steps, including fluorination and amination, leading to compounds that exhibited varying degrees of activity against specific biological targets .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications in the cyclohexyl ring influence the potency of related compounds on ion channels. This suggests that small changes in the structure of (4-Amino-1-fluorocyclohexyl)methanol could lead to significant differences in biological activity .

Q & A

Q. What are the common synthetic routes for (4-Amino-1-fluorocyclohexyl)methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Fluorination : Introduce fluorine at the cyclohexane C1 position via electrophilic substitution (e.g., using Selectfluor®) .

Amino Group Protection : Protect the C4-amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during subsequent steps .

Oxidation/Reduction : Convert a ketone precursor (e.g., 4-amino-1-fluorocyclohexanone) to the methanol derivative using NaBH₄ or LiAlH₄ in anhydrous THF .

Example Table:

| Step | Reagent/Condition | Intermediate | Yield (%)* |

|---|---|---|---|

| 1 | Selectfluor®, DMF | 1-Fluoro-4-aminocyclohexane | ~60-70 |

| 2 | Boc₂O, Et₃N | Boc-protected intermediate | ~85 |

| 3 | LiAlH₄, THF | Target compound | ~50-60 |

| *Hypothetical yields based on analogous reactions in . |

Q. How is the structure of (4-Amino-1-fluorocyclohexyl)methanol characterized?

- Methodological Answer :

- NMR :

- ¹H NMR : Methanol proton (-CH₂OH) appears as a triplet (δ 3.4–3.6 ppm). Fluorine coupling splits adjacent protons into doublets of doublets (J ~10–20 Hz) .

- ¹⁹F NMR : Single peak near δ -180 ppm (CF group) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 178.1 (calculated for C₇H₁₃FNO) with fragmentation patterns indicating loss of -OH or -NH₂ .

- X-ray Crystallography : Resolve stereochemistry (axial/equatorial positions) using single-crystal diffraction, as seen in analogous cyclohexylmethanol derivatives .

Advanced Questions

Q. How can enantioselective synthesis be achieved for (4-Amino-1-fluorocyclohexyl)methanol?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors, achieving >90% enantiomeric excess (ee) .

- Biotransformation : Employ alcohol dehydrogenases (e.g., Lactobacillus spp.) with NADPH cofactors to reduce prochiral ketones. Ethanol/isopropanol as exogenous reductants enhance ee (85–95%) .

- Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution .

Q. What computational methods predict the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess steric effects of the fluorocyclohexyl group on methanol’s nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to study hydrogen-bonding interactions .

- QSAR Models : Correlate substituent effects (e.g., -F, -NH₂) with logP or pKa using neural networks, as applied to related amino alcohols .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Control for purity (HPLC >98%), solvent (DMSO vs. saline), and cell line specificity (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to account for heterogeneity .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for fluorination steps?

- Methodological Answer :

- Reagent Purity : Selectfluor® batches with varying moisture content (≥98% purity critical) .

- Temperature Control : Exothermic fluorination requires precise cooling (-10°C to 0°C) to minimize byproducts .

- Work-Up : Extract product with ethyl acetate (3×) vs. dichloromethane (lower recovery) .

Key Research Gaps and Future Directions

- Stereochemical Impact : Compare axial vs. equatorial fluorine on bioavailability using MD simulations .

- Green Synthesis : Replace LiAlH₄ with catalytic transfer hydrogenation (e.g., Hantzsch ester) to improve sustainability .

- Toxicity Profiling : Assess ecotoxicity via Daphnia magna assays and biodegradability in OECD 301F tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.